N-methyl-N-{1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine
Description
N-methyl-N-{1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine is a complex organic compound that features a pyrazole ring, a piperidine ring, and a pyridine ring
Properties
Molecular Formula |
C17H25N5 |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-methyl-N-[1-[2-(4-methylpyrazol-1-yl)ethyl]piperidin-4-yl]pyridin-2-amine |
InChI |
InChI=1S/C17H25N5/c1-15-13-19-22(14-15)12-11-21-9-6-16(7-10-21)20(2)17-5-3-4-8-18-17/h3-5,8,13-14,16H,6-7,9-12H2,1-2H3 |
InChI Key |
QHLXNORZCKJFGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CCN2CCC(CC2)N(C)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine typically involves multiple steps, starting with the preparation of the pyrazole and piperidine intermediates. The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound. The piperidine ring is often prepared via a reductive amination reaction. The final step involves coupling the pyrazole and piperidine intermediates with the pyridine moiety under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-{1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the pyrazole or pyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-methyl-N-{1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-methyl-N-{1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-{1-[2-(4-methyl-1H-imidazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine
- N-methyl-N-{1-[2-(4-methyl-1H-triazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine
Uniqueness
N-methyl-N-{1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine is unique due to its specific combination of pyrazole, piperidine, and pyridine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
